molecular formula C23H18ClN3O2 B2644485 1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946208-65-7

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2644485
CAS No.: 946208-65-7
M. Wt: 403.87
InChI Key: YDMLVHHAWQEPHR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthyridine core, chlorophenyl, and methylphenyl groups

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride monohydrate
  • 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile

Uniqueness

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-4-2-6-19(12-15)26-22(28)20-13-17-5-3-11-25-21(17)27(23(20)29)14-16-7-9-18(24)10-8-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMLVHHAWQEPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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